Bicyclo[1.1.1]pentane-1-sulfonyl fluoride Bicyclo[1.1.1]pentane-1-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.: 2416234-57-4
VCID: VC6565410
InChI: InChI=1S/C5H7FO2S/c6-9(7,8)5-1-4(2-5)3-5/h4H,1-3H2
SMILES: C1C2CC1(C2)S(=O)(=O)F
Molecular Formula: C5H7FO2S
Molecular Weight: 150.17

Bicyclo[1.1.1]pentane-1-sulfonyl fluoride

CAS No.: 2416234-57-4

Cat. No.: VC6565410

Molecular Formula: C5H7FO2S

Molecular Weight: 150.17

* For research use only. Not for human or veterinary use.

Bicyclo[1.1.1]pentane-1-sulfonyl fluoride - 2416234-57-4

Specification

CAS No. 2416234-57-4
Molecular Formula C5H7FO2S
Molecular Weight 150.17
IUPAC Name bicyclo[1.1.1]pentane-1-sulfonyl fluoride
Standard InChI InChI=1S/C5H7FO2S/c6-9(7,8)5-1-4(2-5)3-5/h4H,1-3H2
Standard InChI Key MAYGVGRCMVECMH-UHFFFAOYSA-N
SMILES C1C2CC1(C2)S(=O)(=O)F

Introduction

Structural and Chemical Properties of Bicyclo[1.1.1]pentane-1-sulfonyl Fluoride

Molecular Architecture

BCP-SF consists of a bicyclo[1.1.1]pentane core with a sulfonyl fluoride (-SO₂F) group attached to one bridgehead carbon (Figure 1). The BCP framework imposes significant strain, with bond angles of 60° at the bridgehead, resulting in high reactivity and unique stereoelectronic properties . The sulfonyl fluoride group is electrophilic, enabling nucleophilic substitutions or covalent bond formation with serine, threonine, or cysteine residues in proteins .

Table 1: Physical and Chemical Properties of BCP-SF

PropertyValueSource
CAS Number2648957-57-5
Molecular FormulaC₅H₇FO₂S
Molecular Weight150.17 g/mol
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in DMSO, THF, EtOAc

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for BCP-SF derivatives reveal distinct signals for the BCP framework. For example, the bridgehead protons resonate at δ 2.14 ppm in the 1^1H NMR spectrum, while the sulfonyl fluoride group contributes to deshielded carbon signals near δ 55–60 ppm in the 13^{13}C NMR spectrum . Fluorine-19 NMR shows a characteristic singlet at δ −150 ppm for the -SO₂F group .

Synthesis and Scalable Production

Photochemical [2+2] Cycloaddition

The BCP core is typically synthesized via a photochemical [2+2] cycloaddition between propellane and diacetyl under UV light (365 nm) . This method, optimized for flow chemistry, enables kilogram-scale production of BCP diketones in 6 hours (yield: 45–51%) . Subsequent functionalization introduces the sulfonyl fluoride group through halogen exchange or oxidation reactions.

Table 2: Key Steps in BCP-SF Synthesis

StepReagents/ConditionsYield (%)
BCP core formationPropellane, diacetyl, UV light45–51
SulfonationClSO₃H, then KF exchange60–75
PurificationRecrystallization (MeOtBu/hexane)85+

Halogen Exchange Reactions

Sulfonyl chloride intermediates (e.g., bicyclo[1.1.1]pentane-1-sulfonyl chloride) are fluorinated using potassium fluoride (KF) in polar aprotic solvents like DMF or acetonitrile . This step achieves yields of 60–75%, with purity >95% confirmed by HPLC .

Applications in Drug Discovery and Chemical Biology

Bioisosteric Replacement

BCP-SF serves as a phenyl ring replacement in protease inhibitors and G-protein-coupled receptor (GPCR) modulators. For instance, replacing a para-fluorophenyl group in γ-secretase inhibitors with BCP improved aqueous solubility (4-fold ↑) and oral bioavailability . The sulfonyl fluoride group enables covalent inhibition, as seen in mGluR1 antagonists where it enhances binding affinity (IC₅₀ = 12 nM) .

Activity-Based Protein Profiling (ABPP)

The electrophilic -SO₂F group reacts selectively with catalytic serine residues in enzymes, making BCP-SF a valuable probe for ABPP studies. For example, it has been used to map active sites in serine hydrolases and proteases, enabling inhibitor discovery .

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